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molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1

5-Bromo-8-methoxy-2-methylquinoline

Cat. No. B175217
M. Wt: 252.11 g/mol
InChI Key: MCBRCJBMVOOJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05804588

Procedure details

A mixtures of 5-bromo-8-methoxy-2-methylquinoline (2.0 g), triethylamine (11 ml), triphenylphosphine (0.79 g), and bis(tripbenylphosphine)palladium (II) chloride (1.56 g) in tetrahydrofuran (200 ml) and water (90 ml) was stirred in a pressurised reaction vessel and charged with carbon monoxide to a pressure of 160 psi. The vessel was heated to 80° C. and stirred for 72 hours. The reaction was allowed to cool and depressurised. The mixture was filtered ant the organic solvent was removed in vacuo. The aqueous residue was basified with 1M sodium hydroxide and washed with ethyl acetate (300ml). The aqueous solution was acidified to pH 5 with glacial acetic acid and extracted with ethyl acetate (2×400 ml). The organic extracts were combined, dried over magnesium sulphate, filtered and the filtrate evaporated in vacuo to yield the title product (1.0 g) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
bis(tripbenylphosphine)palladium (II) chloride
Quantity
1.56 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:42].[O:43]1[CH2:47]CCC1>O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH3:13][O:12][C:9]1[C:8]2[N:7]=[C:6]([CH3:14])[CH:5]=[CH:4][C:3]=2[C:2]([C:47]([OH:43])=[O:42])=[CH:11][CH:10]=1 |f:6.7.8,^3:40|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=C(C=C1)OC)C
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
bis(tripbenylphosphine)palladium (II) chloride
Quantity
1.56 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered ant the organic solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
WASH
Type
WASH
Details
washed with ethyl acetate (300ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC1=CC=C(C=2C=CC(=NC12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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